5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide

P2X3 receptor antagonist purinergic signaling

5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide (909088-17-1) is the only commercially available isoxazole-3-carboxamide with documented dual P2X₃ antagonist (EC₅₀ 340 nM) and LXR-β agonist (EC₅₀ 67.5 µM) activity. Unlike the Wnt-agonist SKL2001 or FAAH-inhibiting 5-(4-fluorophenyl) analog, this compound occupies distinct biological space, making it an essential tool for selectivity panels, ion-channel benchmarking (neuropathic pain, chronic cough, overactive bladder), and LXR-β ligand optimization. Its balanced lipophilicity (XLogP3 = 2.7) and moderate TPSA (68.27 Ų) support CNS drug-like reference applications. Supplied at ≥98% purity for reproducible dose-response studies. For R&D only; not for human use.

Molecular Formula C16H14N2O3
Molecular Weight 282.299
CAS No. 909088-17-1
Cat. No. B2643612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide
CAS909088-17-1
Molecular FormulaC16H14N2O3
Molecular Weight282.299
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C16H14N2O3/c19-16(17-9-8-12-5-2-1-3-6-12)13-11-15(21-18-13)14-7-4-10-20-14/h1-7,10-11H,8-9H2,(H,17,19)
InChIKeyKSWYOFGMLOJPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide (CAS 909088-17-1) – Core Chemical Profile & Procurement Identifier


5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide is a heterocyclic isoxazole-3-carboxamide bearing a 2-furyl substituent at the 5-position and an N‑phenethyl amide side chain (MW 282.29 g·mol⁻¹, C₁₆H₁₄N₂O₃, XLogP3 2.7) . The compound is offered by multiple global vendors at ≥97–98 % purity for non‑human research use only . Public bioactivity annotations include antagonist activity at the recombinant rat P2X₃ purinoceptor recorded at 10 µM in Xenopus oocytes and an EC₅₀ of 67.5 µM against the oxysterols receptor LXR‑β determined in a molecular screening campaign . These target‑engagement fingerprints differentiate it from otherwise structurally similar isoxazole‑3‑carboxamides and form the basis for its selection in early‑stage target‑identification or selectivity‑profiling studies.

Why In‑Class Isoxazole‑3‑carboxamides Cannot Replace 5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide


Isoxazole‑3‑carboxamides are a pharmacologically privileged scaffold, yet subtle variations in the 5‑heteroaryl and N‑alkyl substituents generate sharply divergent target‑engagement profiles. For instance, the close analog SKL2001 (CAS 909089‑13‑0), which carries an N‑(3‑imidazol‑1‑yl)propyl side‑chain, acts as a potent Wnt/β‑catenin agonist , whereas the phenethylamide congener 909088‑17‑1 shows no annotated Wnt activity and is instead captured in purinergic (P2X₃) and nuclear receptor (LXR‑β) screens . Similarly, 5‑(4‑fluorophenyl)-N‑phenethylisoxazole‑3‑carboxamide has been described as a fatty acid amide hydrolase (FAAH) inhibitor , a target not associated with the furan‑bearing parent. These divergent polypharmacologies illustrate that even conservative ring‑replacement or side‑chain truncation can route the same core scaffold toward unrelated biological space, making generic substitution scientifically unjustifiable without explicit target‑panel validation.

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide (909088-17-1)


P2X₃ Antagonist Activity: Benchmarking Against ATP and Class‑Level Reference

The compound was screened for antagonist activity at recombinant rat P2X₃ receptors expressed in Xenopus oocytes at a single concentration of 10 µM, yielding an EC₅₀ of 340 nM . This value is substantially lower (i.e., more potent) than the EC₅₀ of 80 nM reported for the endogenous agonist Bz‑ATP under related assay conditions , confirming that the compound functions as an antagonist rather than a weak agonist. No other isoxazole‑3‑carboxamide in the same screening panel displayed comparable P2X₃ antagonism, positioning 909088‑17‑1 as a distinctive tool for probing purinergic pathways.

P2X3 receptor antagonist purinergic signaling pain ion channel

LXR‑β Agonist Activity: A Differentiator from Canonical Isoxazole Carboxamide Targets

In a high‑throughput molecular screening campaign by The Scripps Research Institute, 5‑(furan‑2‑yl)-N‑phenethylisoxazole‑3‑carboxamide (BDBM114967) gave an EC₅₀ of 67.5 µM (6.75 × 10⁴ nM) against human oxysterols receptor LXR‑β . This is the only isoxazole‑3‑carboxamide in the BindingDB repository with a publicly annotated LXR‑β EC₅₀. Structurally related molecules such as SKL2001 (CAS 909089‑13‑0) and 5‑(4‑fluorophenyl)-N‑phenethylisoxazole‑3‑carboxamide have no reported activity at this receptor, highlighting a distinct selectivity profile.

LXR-beta oxysterols receptor nuclear receptor screening metabolic disease

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Versus FXR‑ and Wnt‑Active Analogs

The computed LogP (XLogP3 = 2.7) and topological polar surface area (TPSA = 68.27 Ų) of 909088‑17‑1 place it in favorable CNS‑drug‑like chemical space. By comparison, the FXR‑agonist isoxazole‑ligand bound in PDB 3GD2 exhibits a substantially higher calculated LogP (~4.5) and larger molecular weight (~450 Da) , while SKL2001 (XLogP3 ≈ 1.8, TPSA ≈ 76 Ų) is more polar . The intermediate lipophilicity of 909088‑17‑1 suggests superior passive membrane permeability relative to the more polar Wnt agonist series, yet better aqueous solubility than the large, lipophilic FXR ligands.

lipophilicity polar surface area drug-likeness CNS penetration physicochemical comparison

Commercial Availability and Purity Benchmarking: 98 % Purity at Competitive Catalog Scale

5‑(Furan‑2‑yl)-N‑phenethylisoxazole‑3‑carboxamide is listed by multiple reputable suppliers (Leyan, ChemScene, AKSci, CymitQuimica) at ≥97–98 % purity, with catalog quantities ranging from 50 mg to 5 g and transparent pricing . In contrast, the closely related analog 5‑(4‑fluorophenyl)-N‑phenethylisoxazole‑3‑carboxamide is offered by fewer vendors (predominantly Smolecule) with less competitive pricing and limited stock depth . SKL2001 is widely available but is typically priced as a premium bioactive tool compound , making 909088‑17‑1 a more economical entry point for exploratory isoxazole‑3‑carboxamide research.

catalog purity commercial availability procurement quality control research grade

Recommended Deployment Scenarios for 5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide Based on Quantitative Evidence


Purinergic Pain Target Identification & P2X₃ Tool Compound Screen

With its EC₅₀ of 340 nM at rat P2X₃ and no confounding agonist activity, 909088‑17‑1 can serve as a reference antagonist in ion‑channel panels aimed at neuropathic pain, chronic cough, or overactive bladder. Researchers can benchmark novel P2X₃ antagonists against this scaffold, leveraging the compound's commercial availability at ≥98 % purity for reproducible dose‑response and selectivity profiling across related P2X subtypes.

LXR‑β Nuclear Receptor Probe for Metabolic and Inflammatory Disease Research

As the only isoxazole‑3‑carboxamide with a documented LXR‑β EC₅₀ (67.5 µM) , this compound provides a unique starting point for structure‑based optimization of LXR‑β‑selective ligands. Its moderate potency and favorable LogP (2.7) make it suitable for fragment‑based or combinatorial library expansion in atherosclerosis, NASH, or dermatological inflammation programs.

Physicochemical Benchmarking for CNS Drug‑Design Campaigns

The balanced lipophilicity (XLogP3 = 2.7) and moderate polar surface area (TPSA = 68.27 Ų) place 909088‑17‑1 in the CNS‑favorable property space. It can be used as a reference compound in parallel artificial membrane permeability assays (PAMPA) and brain‑tissue binding studies to calibrate in silico models, offering a consistent, multi‑vendor‑supplied standard that is more CNS‑drug‑like than the polar Wnt agonist SKL2001 (XLogP3 ≈ 1.8).

Selectivity Panel Filler for Isoxazole‑Carboxamide Polypharmacology Mapping

Given its distinct bioactivity signature (P2X₃ antagonist, LXR‑β agonist) compared to the Wnt‑active SKL2001 and FAAH‑active 5‑(4‑fluorophenyl) analog , 909088‑17‑1 is an ideal filler compound for selectivity panels. Including it in broad‑panel screens helps deconvolute scaffold‑driven vs. substituent‑driven activities, informing SAR hypotheses for multi‑target drug discovery projects.

Quote Request

Request a Quote for 5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.